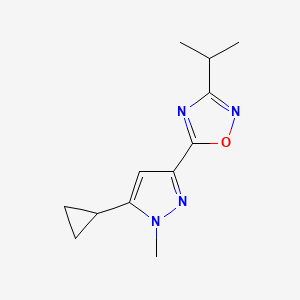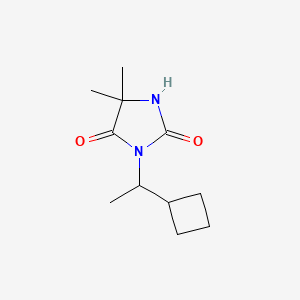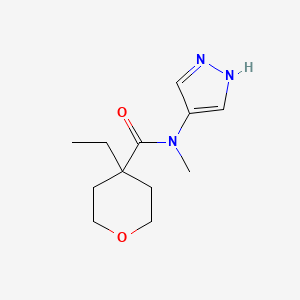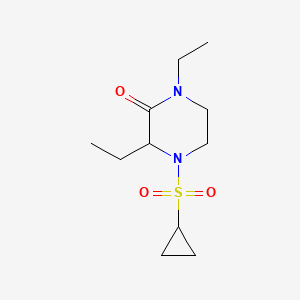
5-(5-Cyclopropyl-1-methylpyrazol-3-yl)-3-propan-2-yl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Cyclopropyl-1-methylpyrazol-3-yl)-3-propan-2-yl-1,2,4-oxadiazole is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods, and scientists have conducted extensive research to explore its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 5-(5-Cyclopropyl-1-methylpyrazol-3-yl)-3-propan-2-yl-1,2,4-oxadiazole varies depending on its application. In the case of its potential as an anti-inflammatory agent, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory prostaglandins. In the case of its potential as a treatment for Alzheimer's disease, it inhibits the activity of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In the case of its potential as an anti-inflammatory agent, it has been shown to reduce inflammation and pain in animal models. In the case of its potential as a treatment for Alzheimer's disease, it has been shown to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(5-Cyclopropyl-1-methylpyrazol-3-yl)-3-propan-2-yl-1,2,4-oxadiazole in lab experiments is its potential as a fluorescent probe for the detection of metal ions. It is also relatively easy to synthesize using the methods described above. One limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the study of 5-(5-Cyclopropyl-1-methylpyrazol-3-yl)-3-propan-2-yl-1,2,4-oxadiazole. One direction is to further investigate its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. Another direction is to explore its potential as a catalyst for various chemical reactions. Additionally, further research could be conducted to better understand its mechanism of action and to identify any potential side effects or limitations.
Synthesemethoden
Several methods have been developed for the synthesis of 5-(5-Cyclopropyl-1-methylpyrazol-3-yl)-3-propan-2-yl-1,2,4-oxadiazole. One of the most commonly used methods involves the reaction of 5-cyclopropyl-1-methylpyrazole-3-carboxylic acid with thionyl chloride, followed by the addition of propargyl alcohol and sodium azide. The resulting compound is then subjected to a copper-catalyzed azide-alkyne cycloaddition reaction to yield the final product.
Wissenschaftliche Forschungsanwendungen
5-(5-Cyclopropyl-1-methylpyrazol-3-yl)-3-propan-2-yl-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated as a potential anti-inflammatory agent. It has also been studied for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
In addition, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions. It has also been investigated as a potential catalyst for various chemical reactions.
Eigenschaften
IUPAC Name |
5-(5-cyclopropyl-1-methylpyrazol-3-yl)-3-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-7(2)11-13-12(17-15-11)9-6-10(8-4-5-8)16(3)14-9/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSHCUIABUHHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=NN(C(=C2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7360513.png)


![3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B7360545.png)

![1-Ethyl-3-(imidazo[1,2-a]pyridin-7-ylmethyl)imidazolidine-2,4-dione](/img/structure/B7360558.png)



![7-ethylsulfonyl-2-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine](/img/structure/B7360579.png)

![3-methyl-N-[1-(4-methylpyridin-3-yl)ethyl]oxetane-3-carboxamide](/img/structure/B7360590.png)
![1-Pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol](/img/structure/B7360595.png)
